CYCLOOCTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
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Overview
Description
CYCLOOCTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclooctyl group, a hydroxy-methoxyphenyl group, and a tetrahydropyrimidine ring, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOOCTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of cyclooctanone with 4-hydroxy-3-methoxybenzaldehyde under acidic conditions to form an intermediate. This intermediate is then reacted with methylamine and ethyl acetoacetate in the presence of a base to form the desired tetrahydropyrimidine ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the implementation of continuous flow synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
CYCLOOCTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
CYCLOOCTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which CYCLOOCTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
CYCLOOCTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE: shares similarities with other tetrahydropyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential biological activities not found in other similar compounds.
Properties
Molecular Formula |
C21H28N2O5 |
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Molecular Weight |
388.5g/mol |
IUPAC Name |
cyclooctyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H28N2O5/c1-13-18(20(25)28-15-8-6-4-3-5-7-9-15)19(23-21(26)22-13)14-10-11-16(24)17(12-14)27-2/h10-12,15,19,24H,3-9H2,1-2H3,(H2,22,23,26) |
InChI Key |
ZNMUQHXQBXDVCP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)OC)C(=O)OC3CCCCCCC3 |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)OC)C(=O)OC3CCCCCCC3 |
Origin of Product |
United States |
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